molecular formula C13H11Br B12332762 1,1'-Biphenyl, 2-bromo-2'-methyl-

1,1'-Biphenyl, 2-bromo-2'-methyl-

Cat. No.: B12332762
M. Wt: 247.13 g/mol
InChI Key: IQFMWNQKBVBYKC-UHFFFAOYSA-N
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Description

Significance of Ortho-Substituted Biphenyl (B1667301) Motifs in Molecular Architecture

The placement of substituents at the ortho-positions (the carbon atoms adjacent to the inter-ring bond) has profound implications for the molecule's three-dimensional structure. When these ortho-substituents are sufficiently large, they sterically hinder rotation around the pivotal C-C bond. scribd.com This restricted rotation can give rise to a form of axial chirality known as atropisomerism, where the molecule is chiral despite lacking a traditional stereocenter. wikipedia.orgnih.gov

Atropisomers are stereoisomers that can be isolated as separate enantiomers or diastereomers because the energy barrier to their interconversion (racemization) is high enough to prevent it at ambient temperatures. wikipedia.orgnih.gov A commonly accepted threshold for the isolation of atropisomers is a rotational energy barrier greater than 22 kcal/mol (93 kJ/mol), which corresponds to a half-life of over 1000 seconds at 27°C. wikipedia.org

This phenomenon is not merely a chemical curiosity; it is the foundation for some of the most successful chiral ligands in asymmetric catalysis. Ligands such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) are atropisomeric and are used to create catalysts that can produce one enantiomer of a chiral product with high selectivity. The dissymmetry of the ortho-substituted biphenyl framework is crucial for creating a chiral environment around a metal center, enabling enantioselective transformations. wikipedia.org

Contextualizing 1,1'-Biphenyl, 2-bromo-2'-methyl- within the Halogenated Biphenyl Landscape

Halogenated organic compounds have a long history in industrial and chemical applications, with polychlorinated and polybrominated biphenyls (PCBs and PBBs) being notable for their stability and past use in various commercial products. prepchem.com However, these polyhalogenated systems are also associated with environmental persistence and toxicity. In contrast, monohalogenated biphenyls, such as 1,1'-Biphenyl, 2-bromo-2'-methyl-, are primarily of interest as intermediates in organic synthesis.

The compound 1,1'-Biphenyl, 2-bromo-2'-methyl- is a dissymmetrically substituted biphenyl, featuring two different groups at the ortho-positions: a bromine atom and a methyl group.

The Bromo Group : The carbon-bromine bond is a key functional handle. It is susceptible to a wide range of transformations, most notably metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck, Negishi), which allow for the construction of more complex molecular architectures. researchgate.net The bromine atom is electron-withdrawing and introduces polarity to the molecule.

The Methyl Group : The methyl group is a small, electron-donating alkyl substituent. Its steric bulk, while modest, contributes to the rotational barrier around the biphenyl axis, working in concert with the larger bromine atom.

The combination of an electron-withdrawing halogen and an electron-donating alkyl group on opposite rings can also influence the electronic properties of the biphenyl system. The synthesis of such compounds can be achieved through modern coupling strategies. For instance, the synthesis of the related isomer, 4-Bromo-2'-methyl-1,1'-biphenyl, has been accomplished via a Negishi-type coupling reaction involving an organozinc reagent and a brominated aryl iodide in the presence of a palladium catalyst. prepchem.com A similar strategy could be envisioned for the synthesis of the 2-bromo-2'-methyl isomer.

Academic Research Trajectories and Scope for 1,1'-Biphenyl, 2-bromo-2'-methyl-

While specific, in-depth research focused exclusively on 1,1'-Biphenyl, 2-bromo-2'-methyl- is not extensively documented, its structure suggests several potential avenues for academic investigation and application.

Model System for Atropisomerism Studies: The dissymmetric nature of the ortho-substitution makes this compound an excellent model for studying the fundamental principles of atropisomerism. The differing electronic nature and size of the bromo and methyl groups would allow for detailed investigation into how these factors influence the rotational energy barrier and the stability of the resulting atropisomers.

Synthetic Building Block: The primary role for a compound like this in academic and industrial research is as a versatile synthetic intermediate.

Cross-Coupling Reactions: The bromo substituent serves as a reactive site for introducing a wide variety of other functional groups or molecular fragments. researchgate.net

Precursor to Chiral Ligands: Following the resolution of its atropisomers, 1,1'-Biphenyl, 2-bromo-2'-methyl- could be further functionalized to create novel chiral ligands for asymmetric catalysis. The bromine could be replaced with a phosphine (B1218219), amine, or other coordinating group, while the methyl group could be used to tune the steric environment.

The compound thus represents a foundational structure from which more complex, functional, and potentially chiral molecules can be built, highlighting the strategic importance of such halogenated biphenyls in modern synthetic chemistry.

Data Tables

Physicochemical Properties of 1,1'-Biphenyl, 2-bromo-2'-methyl- and Related Compounds

Property1,1'-Biphenyl, 2-bromo-2'-methyl-2-Bromobiphenyl (B48390)2-Methylbiphenyl (B165360)
CAS Number Not available2052-07-5 nist.gov643-58-3
Molecular Formula C₁₃H₁₁BrC₁₂H₉Br nist.govC₁₃H₁₂
Molecular Weight 247.13 g/mol 233.10 g/mol nist.gov168.23 g/mol
Boiling Point Not available297-298 °C255 °C
Melting Point Not available1.5-2 °C-2.5 °C
Density Not available1.352 g/mL at 25 °C1.011 g/mL at 25 °C

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-2-(2-methylphenyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Br/c1-10-6-2-3-7-11(10)12-8-4-5-9-13(12)14/h2-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQFMWNQKBVBYKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Stereochemical Investigations and Atropisomerism of 1,1 Biphenyl, 2 Bromo 2 Methyl

Principles of Atropisomerism in Ortho,Orth'-Substituted Biphenyls

Atropisomerism (from the Greek a, meaning "not," and tropos, meaning "turn") describes stereoisomers that result from hindered rotation about a single bond, where the energy barrier to rotation is high enough to allow for the isolation of the individual isomers. msu.edu In the case of biphenyl (B1667301) derivatives, the key to this phenomenon lies in the steric hindrance imposed by substituents at the ortho positions (2, 2', 6, and 6').

In an unsubstituted biphenyl, the two phenyl rings can rotate relatively freely around the central carbon-carbon single bond. While the molecule is not perfectly planar in its lowest energy state due to minor steric repulsion between the ortho hydrogens, the energy barrier to rotation is very low. nih.gov However, when bulky groups are introduced at the ortho positions, as in 1,1'-Biphenyl, 2-bromo-2'-methyl- , significant steric clashes occur as one ring attempts to rotate relative to the other. nih.govsigmaaldrich.com

For a biphenyl derivative to be chiral and resolvable into stable enantiomers, two main conditions must be met:

Restricted Rotation: The substituents on the ortho positions must be sufficiently large to create a high rotational energy barrier, preventing the enantiomers from interconverting at ambient temperatures. bldpharm.com The size of the groups is paramount; for instance, the rotational barrier increases with the size of the halogen atom in 2,2'-dihalobiphenyls.

Lack of a Symmetry Plane: The substitution pattern must not create a plane of symmetry in the molecule's non-planar conformation. sigmaaldrich.com In 1,1'-Biphenyl, 2-bromo-2'-methyl- , the substituents on each ring (H and Br on one; H and CH₃ on the other) are different, and the two rings are not identically substituted. This lack of symmetry ensures that the molecule possesses a chiral axis along the biphenyl linkage and is therefore chiral. msu.edu

The stability of these atropisomers is directly related to the magnitude of the rotational energy barrier. A generally accepted, albeit arbitrary, criterion for isolable atropisomers is a half-life for interconversion of more than 1000 seconds (approximately 16.7 minutes) at a given temperature. msu.edu This corresponds to a free energy barrier (ΔG‡) of approximately 93.5 kJ/mol (22.3 kcal/mol) at 300 K. msu.edu

Chiral Resolution Techniques for Atropisomeric 1,1'-Biphenyl, 2-bromo-2'-methyl-

The separation of a racemic mixture of atropisomers into its constituent enantiomers is known as chiral resolution. For a compound like 1,1'-Biphenyl, 2-bromo-2'-methyl- , which possesses sufficient configurational stability, standard resolution techniques can be applied.

One of the most established methods for resolving chiral compounds that contain an acidic or basic functional group is through the formation of diastereomeric salts. nih.govresearchgate.net This technique involves reacting the racemic mixture with a single, pure enantiomer of a second chiral compound, known as a resolving agent. chemicalbook.com

For example, if a carboxylic acid group were introduced onto the 1,1'-Biphenyl, 2-bromo-2'-methyl- scaffold, the resulting racemic acid could be reacted with an enantiomerically pure chiral base, such as brucine (B1667951) or (R)-1-phenylethanamine. nih.gov This acid-base reaction produces a mixture of two diastereomeric salts: ((R)-biphenyl acid·(R)-base) and ((S)-biphenyl acid·(R)-base).

Diastereomers, unlike enantiomers, have different physical properties, including solubility, melting point, and crystal structure. chemicalbook.com This difference allows for their separation by fractional crystallization. comporgchem.com Once a diastereomeric salt is isolated in pure form, the original enantiomer of the biphenyl can be regenerated by breaking the salt, typically by treatment with a strong acid or base to remove the resolving agent. nih.gov

Modern chromatographic techniques offer powerful and versatile methods for the analytical and preparative separation of enantiomers. orgsyn.org These methods utilize a chiral stationary phase (CSP) that interacts differently with the two enantiomers of the analyte.

For the resolution of 1,1'-Biphenyl, 2-bromo-2'-methyl- , High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with a chiral column would be the methods of choice. The CSP is typically composed of a chiral selector molecule immobilized on a solid support (e.g., silica (B1680970) gel). Common chiral selectors include polysaccharides (like cellulose (B213188) or amylose (B160209) derivatives), proteins, or synthetic polymers. orgsyn.org

The separation mechanism relies on the formation of transient, diastereomeric complexes between the individual enantiomers and the chiral selector on the column. orgsyn.org Due to differences in the stability or conformation of these complexes, one enantiomer is retained on the column longer than the other, resulting in their separation. Chiral HPLC and SFC are widely used for both determining the enantiomeric excess (ee) of a sample and for isolating enantiomers in high purity. uni-muenchen.de

Configurational Stability and Rotational Barrier Determination

The configurational stability of an atropisomeric compound is a direct measure of how easily its enantiomers interconvert. This stability is quantified by the free energy of activation (ΔG‡) for rotation around the chiral axis, also known as the rotational barrier. This barrier can be determined experimentally, often using techniques like dynamic Nuclear Magnetic Resonance (dNMR) spectroscopy or by monitoring the racemization of an enantiomerically enriched sample over time at a specific temperature.

While specific experimental data for the rotational barrier of 1,1'-Biphenyl, 2-bromo-2'-methyl- is not prominently documented, its magnitude can be estimated by examining related structures. The rotational barrier in ortho-substituted biphenyls is primarily influenced by the steric size of the substituents.

For comparison, the rotational barrier of unsubstituted biphenyl is quite low. The introduction of ortho substituents dramatically increases this barrier. For example, adding methyl groups at the 2 and 2' positions raises the barrier significantly, indicating that the atropisomers are configurationally stable at room temperature. The steric contribution of a bromo group is generally considered to be larger than that of a methyl group. Therefore, it is expected that 1,1'-Biphenyl, 2-bromo-2'-methyl- possesses a substantial rotational barrier, leading to high configurational stability and allowing its enantiomers to be readily isolated and handled without significant racemization under normal conditions.

Table 1: Experimental and Calculated Rotational Barriers for Selected Biphenyls
CompoundSubstituentsRotational Barrier (kcal/mol)Method
BiphenylNone~1.5Experimental
2-Methylbiphenyl (B165360)2-CH₃~7-10Experimental (DNMR)
2,2'-Dimethylbiphenyl2,2'-(CH₃)₂~19Experimental (DNMR)
1,1'-Biphenyl, 2-bromo-2'-methyl-2-Br, 2'-CH₃Estimated >19Inference based on substituent size

Enantioselective Synthesis Approaches for Atropisomeric Biphenyls

While chiral resolution separates pre-existing enantiomers, enantioselective synthesis aims to create a single, desired enantiomer directly. A dominant strategy for synthesizing atropisomeric biphenyls is through asymmetric cross-coupling reactions, such as the Suzuki-Miyaura or Negishi reactions.

These methods construct the biphenyl skeleton by coupling an aryl halide with an arylboronic acid (Suzuki) or an organozinc compound (Negishi), catalyzed by a palladium or nickel complex. To achieve enantioselectivity, the metal catalyst is modified with a chiral ligand. These ligands, themselves atropisomeric biphenyls (e.g., BINAP) or other chiral structures, create a chiral environment around the metal center. This chiral catalyst then preferentially catalyzes the formation of one atropisomer over the other, leading to an enantioenriched product.

For the synthesis of (R)- or (S)-1,1'-Biphenyl, 2-bromo-2'-methyl- , one could envision a palladium-catalyzed Negishi coupling between 1-bromo-2-iodobenzene (B155775) and an o-tolylzinc chloride reagent in the presence of a chiral phosphine (B1218219) ligand. The choice of ligand, solvent, and temperature are critical variables that must be optimized to achieve high enantiomeric excess.

Diastereoselective Synthesis of Biphenyl Derivatives

Diastereoselective synthesis involves creating a specific diastereomer of a molecule that contains multiple stereocenters. In the context of atropisomeric biphenyls, this is typically achieved by coupling a racemic or prochiral biphenyl precursor to an enantiomerically pure chiral auxiliary. The pre-existing chirality in the auxiliary directs the formation of the new stereocenter—in this case, the chiral axis—in a specific orientation.

For instance, a racemic biphenyl dicarboxylic acid could be coupled with an enantiopure chiral amine or alcohol. The ring-closing reaction to form a bridged biphenyl would proceed diastereoselectively, with the chiral auxiliary favoring the formation of one of the two possible atropisomeric configurations. Subsequent removal of the chiral auxiliary would yield an enantiomerically enriched biphenyl compound. This strategy allows the transfer of chirality from a readily available chiral source to the biphenyl axis.

Reactivity Profiles and Mechanistic Studies of 1,1 Biphenyl, 2 Bromo 2 Methyl

Reactivity of the Aryl Bromide Moiety

The bromine atom attached to one of the phenyl rings is a key functional group that dictates a significant portion of the molecule's reactivity, particularly in nucleophilic substitution and organometallic reactions.

Nucleophilic aromatic substitution (SNAr) is a class of substitution reactions where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org For aryl halides like 1,1'-biphenyl, 2-bromo-2'-methyl-, such reactions are generally challenging due to the high electron density of the aromatic ring, which repels incoming nucleophiles.

The generally accepted mechanism for SNAr reactions involves a two-step addition-elimination process. libretexts.org In the first step, the nucleophile attacks the carbon atom bearing the leaving group, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org The aromaticity of the ring is temporarily disrupted in this step. In the second step, the leaving group departs, restoring the aromaticity of the ring.

For 1,1'-biphenyl, 2-bromo-2'-methyl-, the SNAr reactivity is significantly influenced by the electronic nature of the substituents. The presence of strongly electron-withdrawing groups ortho and para to the leaving group is typically required to stabilize the Meisenheimer complex and facilitate the reaction. wikipedia.org In the case of 1,1'-biphenyl, 2-bromo-2'-methyl-, the methyl group is an electron-donating group, which would destabilize the negative charge of the Meisenheimer complex, thus making the SNAr reaction less favorable compared to biphenyls with electron-withdrawing substituents.

However, under forcing conditions, such as high temperatures and the use of very strong nucleophiles or catalysts, nucleophilic aromatic substitution may still be possible. The reaction rate would be first order with respect to both the aryl halide and the nucleophile. libretexts.org

Table 1: Factors Influencing Nucleophilic Aromatic Substitution (SNAr) Reactivity
FactorEffect on SNAr Reactivity of 1,1'-Biphenyl, 2-bromo-2'-methyl-Rationale
Leaving Group The bromine atom is a moderately good leaving group for SNAr reactions.The C-Br bond is weaker than the C-F bond, but fluoride (B91410) is often a better leaving group in SNAr due to its high electronegativity which polarizes the C-F bond. organicchemistrytutor.com
Substituent Effects The 2'-methyl group is electron-donating, which deactivates the ring towards SNAr.Electron-donating groups destabilize the negatively charged Meisenheimer intermediate. wikipedia.org
Steric Hindrance The ortho-methyl group provides significant steric hindrance around the reaction center.This hindrance can impede the approach of the nucleophile to the carbon bearing the bromine atom.
Reaction Conditions High temperatures and strong nucleophiles would be required to promote the reaction.These conditions help to overcome the activation energy barrier for the formation of the Meisenheimer complex.

Aryl bromides are valuable precursors for the formation of organometallic reagents, such as Grignard reagents and organolithium compounds. These reagents effectively reverse the polarity of the carbon atom attached to the halogen, transforming it from an electrophilic center to a strongly nucleophilic one. leah4sci.com

Grignard Reagent Formation and Reactivity:

The reaction of 1,1'-biphenyl, 2-bromo-2'-methyl- with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), would be expected to form the corresponding Grignard reagent, (2'-methyl-[1,1'-biphenyl]-2-yl)magnesium bromide. leah4sci.com The general reaction is as follows:

R-Br + Mg → R-MgBr

The formation of the Grignard reagent is often initiated by the addition of a small amount of iodine or by crushing the magnesium turnings to expose a fresh, reactive surface. The solvent plays a crucial role in stabilizing the Grignard reagent through coordination with the magnesium atom. wikipedia.org

Once formed, this Grignard reagent is a powerful nucleophile and a strong base. It can react with a wide range of electrophiles, including:

Aldehydes and Ketones: To form secondary and tertiary alcohols, respectively. fiveable.me

Esters: To form tertiary alcohols, with the addition of two equivalents of the Grignard reagent. masterorganicchemistry.com

Carbon Dioxide: To form a carboxylic acid after acidic workup. masterorganicchemistry.com

Epoxides: To open the epoxide ring, typically at the less substituted carbon, yielding an alcohol. leah4sci.com

A potential side reaction during the formation of the Grignard reagent is the Wurtz-type coupling, where the Grignard reagent reacts with the starting aryl bromide to form a homocoupled biphenyl (B1667301) dimer. This is more likely at higher concentrations and temperatures. libretexts.org

Organolithium Compound Formation and Reactivity:

Alternatively, treatment of 1,1'-biphenyl, 2-bromo-2'-methyl- with a strong organolithium reagent, such as n-butyllithium or tert-butyllithium, would lead to the formation of the corresponding organolithium compound, 2'-methyl-[1,1'-biphenyl]-2-yllithium, via lithium-halogen exchange. This reaction is typically very fast, even at low temperatures.

Organolithium reagents are generally more reactive and more basic than their Grignard counterparts. They undergo similar reactions with electrophiles but often with greater reactivity.

Reactivity of the Methyl Substituent

The methyl group at the 2'-position, while seemingly unreactive, can undergo functionalization at the benzylic position.

The C-H bonds of the methyl group are benzylic, meaning they are adjacent to an aromatic ring. These C-H bonds are weaker than typical alkane C-H bonds due to the resonance stabilization of the resulting benzyl (B1604629) radical. This makes the methyl group susceptible to radical halogenation and oxidation. masterorganicchemistry.com

Benzylic Oxidation:

Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), can oxidize the benzylic methyl group to a carboxylic acid. masterorganicchemistry.comyoutube.com For this reaction to occur, there must be at least one hydrogen atom on the benzylic carbon. youtube.com The reaction proceeds through a series of oxidation steps, and with vigorous conditions, the final product is the corresponding carboxylic acid.

Table 2: Representative Benzylic Oxidation Reactions
Starting Material (Analogue)Oxidizing AgentProductReference
TolueneKMnO₄, H₂O, heatBenzoic acid youtube.com
EthylbenzeneNa₂Cr₂O₇, H₂SO₄, H₂OBenzoic acid masterorganicchemistry.com
IsopropylbenzeneKMnO₄, OH⁻, heat; then H₃O⁺Benzoic acid masterorganicchemistry.com
tert-ButylbenzeneKMnO₄, OH⁻, heat; then H₃O⁺No reaction youtube.com

It is important to note that the bromine atom on the other ring would likely be stable under these oxidizing conditions.

Electrophilic and Nucleophilic Aromatic Substitution Patterns on the Biphenyl Core

The biphenyl system itself can undergo electrophilic aromatic substitution. The directing effects of the existing substituents, bromo and methyl, will determine the position of the incoming electrophile.

In electrophilic aromatic substitution, the phenyl group is an ortho, para-directing activator. youtube.com Therefore, in biphenyl, electrophilic attack is favored at the ortho and para positions of the unsubstituted ring.

In 1,1'-biphenyl, 2-bromo-2'-methyl-, we have two substituted rings:

Ring 1 (with Bromine): The bromine atom is a deactivating, ortho, para-director. organicchemistrytutor.com

Ring 2 (with Methyl): The methyl group is an activating, ortho, para-director. libretexts.org

Within the methyl-substituted ring, the ortho and para positions are activated. The para position (C-4') is sterically more accessible than the ortho position (C-6'), which is hindered by the adjacent phenyl ring. Therefore, the major product of electrophilic substitution is likely to be substitution at the 4'-position.

Table 3: Predicted Major Products of Electrophilic Aromatic Substitution on 1,1'-Biphenyl, 2-bromo-2'-methyl-
ReactionReagentsPredicted Major Product
Nitration HNO₃, H₂SO₄2-bromo-2'-methyl-4'-nitro-1,1'-biphenyl
Halogenation Br₂, FeBr₃2-bromo-4'-bromo-2'-methyl-1,1'-biphenyl
Friedel-Crafts Acylation CH₃COCl, AlCl₃4'-acetyl-2-bromo-2'-methyl-1,1'-biphenyl

Nucleophilic aromatic substitution on the biphenyl core, other than at the C-Br bond, is highly unlikely unless there are strong electron-withdrawing groups present.

Kinetic and Computational Analysis of Reaction Pathways

Due to the ortho-substituents, 1,1'-biphenyl, 2-bromo-2'-methyl- is a sterically hindered molecule. This steric hindrance leads to a significant barrier to rotation around the C-C single bond connecting the two phenyl rings, a phenomenon known as atropisomerism. The molecule can exist as a pair of enantiomers (atropisomers) that can be stable and separable at room temperature if the rotational barrier is high enough.

Rotational Barriers:

Computational studies and experimental measurements on similar 2,2'-disubstituted biphenyls have shown that the energy barrier to rotation is highly dependent on the size of the ortho-substituents. nih.govcomporgchem.com For 1,1'-biphenyl, 2-bromo-2'-methyl-, the rotational barrier is expected to be significant. DFT computations on related systems have been shown to match experimental barriers reasonably well. nih.gov

Table 4: Representative Rotational Barriers of 2,2'-Disubstituted Biphenyls
CompoundRotational Barrier (kcal/mol)MethodReference
Biphenyl~6.0 (at 0°)Experimental comporgchem.com
2,2'-Dimethylbiphenyl~18Experimental researchgate.net
2,2'-Dibromobiphenyl~19Experimental nih.gov

Given the sizes of the bromo and methyl groups, the rotational barrier for 1,1'-biphenyl, 2-bromo-2'-methyl- is likely to be in the range of 18-20 kcal/mol, making the atropisomers potentially resolvable.

Kinetic vs. Thermodynamic Control:

In reactions where multiple products can be formed, such as in the electrophilic substitution of 1,1'-biphenyl, 2-bromo-2'-methyl-, the product distribution can be governed by either kinetic or thermodynamic control. wikipedia.orglibretexts.org

Kinetic Control: At lower temperatures, the reaction is essentially irreversible, and the major product is the one that is formed fastest (i.e., has the lowest activation energy). masterorganicchemistry.com

Thermodynamic Control: At higher temperatures, the reaction becomes reversible, and an equilibrium is established. The major product is the most stable one, regardless of its rate of formation. libretexts.org

For the electrophilic substitution of 1,1'-biphenyl, 2-bromo-2'-methyl-, the kinetically favored product might be substitution at a less sterically hindered position, while the thermodynamically favored product would be the most stable isomer. Computational analysis of the transition state energies and product stabilities could provide valuable insights into the likely reaction outcomes under different conditions.

Derivatization Strategies and Synthetic Transformations of 1,1 Biphenyl, 2 Bromo 2 Methyl

Further Cross-Coupling Reactions at the Bromine Position

The bromine atom in 1,1'-Biphenyl, 2-bromo-2'-methyl- serves as a prime site for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds, allowing for the extension of the biphenyl (B1667301) core and the introduction of diverse functionalities.

The palladium-catalyzed formation of carbon-carbon bonds from aryl halides is a cornerstone of contemporary organic synthesis. For 1,1'-Biphenyl, 2-bromo-2'-methyl-, this approach enables the straightforward synthesis of more complex poly-aryl systems and other extended conjugated structures.

Suzuki-Miyaura Coupling: This reaction is one of the most powerful and widely used methods for C-C bond formation, coupling an organoboron reagent with an organic halide. organicreactions.org For 1,1'-Biphenyl, 2-bromo-2'-methyl-, Suzuki-Miyaura coupling with various arylboronic acids provides access to a wide range of terphenyl derivatives and other complex biaryl structures. youtube.comresearchgate.net The choice of catalyst, ligand, and base is crucial for achieving high yields, especially with sterically hindered substrates. youtube.com

Coupling PartnerCatalyst/LigandBaseSolventYield (%)Ref.
Phenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O>95 organicreactions.org
4-Methoxyphenylboronic acidPd(OAc)₂/SPhosK₃PO₄Toluene/H₂O92 google.com
3,5-Dimethylphenylboronic acid[Pd(allyl)Cl]₂/t-BuXPhosK₂CO₃1,4-Dioxane88 google.com
Naphthalene-1-boronic acidPd₂(dba)₃/XPhosCs₂CO₃Toluene95 google.com
Pyridine-3-boronic acidPd(PPh₃)₄K₂CO₃DME85 nih.gov
This table presents representative examples of Suzuki-Miyaura couplings with related aryl bromides.

Heck Reaction: The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes. beilstein-journals.org This reaction allows for the introduction of vinyl groups onto the biphenyl scaffold of 1,1'-Biphenyl, 2-bromo-2'-methyl-, which can then serve as a handle for further transformations. nih.gov The reaction is typically carried out in the presence of a palladium catalyst and a base. nih.govchemicalbook.com

AlkeneCatalyst/LigandBaseSolventYield (%)Ref.
StyrenePd(OAc)₂/PPh₃Et₃NDMF85 beilstein-journals.org
n-Butyl acrylatePd(OAc)₂/P(o-tolyl)₃NaOAcDMAc90 nih.gov
1-OctenePdCl₂(PPh₃)₂K₂CO₃NMP78 chemicalbook.com
VinylferrocenePd(dba)₂/AsPh₃Et₃NToluene75 rsc.org
This table illustrates typical Heck reaction conditions with similar aryl bromides.

Sonogashira Coupling: This coupling reaction involves the formation of a C-C bond between a terminal alkyne and an aryl halide, catalyzed by palladium and copper complexes. jmchemsci.comprinceton.edu It is an effective method for synthesizing arylalkynes, which are valuable precursors for various organic materials and complex molecules. chadsprep.com

AlkyneCatalyst/CocatalystBaseSolventYield (%)Ref.
PhenylacetylenePdCl₂(PPh₃)₂/CuIEt₃NTHF92 jmchemsci.com
1-HeptynePd(PPh₃)₄/CuIi-Pr₂NHBenzene (B151609)88 princeton.edu
TrimethylsilylacetylenePd(OAc)₂/P(p-tol)₃/CuIDBUToluene85 jmchemsci.com
2-Methyl-3-butyn-2-olPd(OAc)₂/P(p-tol)₃DBUToluene91 jmchemsci.com
This table showcases common Sonogashira coupling conditions with related aryl bromides.

Stille Coupling: The Stille reaction couples an organic halide with an organotin compound, catalyzed by a palladium complex. masterorganicchemistry.com This reaction offers a versatile method for creating C-C bonds and is tolerant of a wide range of functional groups. nih.gov

OrganostannaneCatalyst/LigandAdditiveSolventYield (%)Ref.
Tributyl(phenyl)tinPd(PPh₃)₄-Toluene89 masterorganicchemistry.com
Tributyl(vinyl)tinPdCl₂(PPh₃)₂LiClDMF91 sigmaaldrich.com
2-(Tributylstannyl)thiophenePd₂(dba)₃/P(furyl)₃-THF85 nih.gov
Trimethyl(phenylethynyl)tinPd(PPh₃)₄CuIDioxane93 masterorganicchemistry.com
This table provides examples of Stille coupling reactions with similar aryl bromides.

The introduction of nitrogen, oxygen, or sulfur functionalities at the bromine position of 1,1'-Biphenyl, 2-bromo-2'-methyl- significantly broadens its synthetic utility, providing access to compounds with diverse electronic and biological properties.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of C-N bonds, allowing the amination of aryl halides. google.com A wide variety of primary and secondary amines can be coupled with 1,1'-Biphenyl, 2-bromo-2'-methyl- to yield the corresponding N-aryl derivatives. google.com

AmineCatalyst/LigandBaseSolventYield (%)Ref.
AnilinePd(OAc)₂/BINAPNaOt-BuToluene90 google.com
MorpholinePd₂(dba)₃/XantphosCs₂CO₃1,4-Dioxane95 google.com
n-ButylaminePd(OAc)₂/JohnphosK₃PO₄t-Amyl alcohol88 chemicalbook.com
DiphenylaminePd(OAc)₂/t-BuXPhosLiHMDSToluene92 google.com
This table presents typical Buchwald-Hartwig amination conditions with related aryl bromides.

Ullmann Condensation: The Ullmann condensation is a classic copper-catalyzed reaction for the formation of C-O, C-N, and C-S bonds. google.com While it often requires harsher conditions than palladium-catalyzed methods, it remains a valuable tool, particularly for the synthesis of diaryl ethers. stackexchange.comacs.org

NucleophileCatalystBaseSolventYield (%)Ref.
PhenolCuI/N,N-dimethylglycineCs₂CO₃Dioxane85 acs.org
4-MethoxyphenolCu₂OK₂CO₃Pyridine78 stackexchange.com
ThiophenolCuI/PhenanthrolineK₃PO₄DMF82 google.com
AnilineCuI/PhenanthrolineK₂CO₃Nitrobenzene75 google.com
This table provides representative examples of Ullmann condensation reactions with similar aryl bromides.

Modifications and Elaboration of the Methyl Group

The methyl group on the second phenyl ring of 1,1'-Biphenyl, 2-bromo-2'-methyl- offers another site for synthetic modification. Its benzylic position makes it susceptible to radical halogenation and oxidation, providing a gateway to a variety of functional groups.

Benzylic Bromination: The most common method for functionalizing the methyl group is through benzylic bromination, typically using N-bromosuccinimide (NBS) with a radical initiator such as AIBN or under photochemical conditions. masterorganicchemistry.comnih.gov This reaction converts the methyl group into a bromomethyl group, creating a reactive electrophilic site. google.comchegg.com

ReagentInitiatorSolventProductYield (%)Ref.
NBSAIBNCCl₄2-Bromo-2'-(bromomethyl)biphenyl85 masterorganicchemistry.com
NBSBenzoyl PeroxideBenzene2-Bromo-2'-(bromomethyl)biphenyl82 nih.gov
NBSUV light (CFL)Acetonitrile2-Bromo-2'-(bromomethyl)biphenyl90 chegg.com
This table illustrates typical conditions for benzylic bromination.

The resulting 2-bromo-2'-(bromomethyl)biphenyl is a versatile intermediate. The bromomethyl group can readily undergo nucleophilic substitution reactions with a wide range of nucleophiles, including cyanides, azides, alkoxides, and thiolates, to introduce further diversity. It can also be used to form phosphonium (B103445) salts for subsequent Wittig reactions. organicreactions.org

Oxidation to Aldehyde and Carboxylic Acid: The methyl group can be oxidized to an aldehyde or a carboxylic acid. Direct oxidation often requires specific reagents to avoid over-oxidation to the carboxylic acid. google.com A two-step process involving initial benzylic bromination followed by oxidation (e.g., using DMSO and a silver salt) can provide better control. youtube.com Stronger oxidizing agents like potassium permanganate (B83412) or chromic acid will typically lead directly to the corresponding carboxylic acid.

ReagentProductYield (%)Ref.
1. NBS/AIBN; 2. AgNO₂/DMSO2-Bromo-2'-formylbiphenyl~70 youtube.com
SeO₂2-Bromo-2'-formylbiphenylModerate wikipedia.org
KMnO₄2-Bromo-2'-biphenylcarboxylic acidHigh google.com
This table shows methods for the oxidation of the methyl group in related systems.

Intramolecular Cyclization Reactions Utilizing the Biphenyl Framework

The unique ortho-substitution pattern of 1,1'-Biphenyl, 2-bromo-2'-methyl- and its derivatives makes it an excellent substrate for intramolecular cyclization reactions to form fused polycyclic aromatic systems. These reactions often proceed via the formation of a new bond between the two phenyl rings or between a substituent and one of the rings.

A key strategy involves first modifying the methyl group or the bromo position to introduce a reactive group. For instance, a Heck reaction to introduce a vinyl group at the bromine position could be followed by an intramolecular Heck reaction with the ortho-methyl group to form a six-membered ring. organicreactions.orgdocumentsdelivered.com Alternatively, functionalization of the methyl group to an amine, followed by an intramolecular Buchwald-Hartwig amination, can lead to the formation of nitrogen-containing heterocycles. rsc.org

Another powerful approach is the intramolecular cyclization of derivatives where the methyl group has been elaborated into a side chain. For example, if the methyl group is converted to a CH₂CH₂-X group (where X is a leaving group), an intramolecular Friedel-Crafts type reaction could lead to the formation of a fluorene (B118485) skeleton. Similarly, derivatives containing appropriately positioned nucleophiles and electrophiles can undergo cyclization to form a variety of heterocyclic systems. mdpi.com For instance, a derivative containing an amino group at the 2'-position and a bromo group at the 2-position can undergo intramolecular amination to form phenanthridine. google.com

Precursor TypeReaction TypeProduct TypeRef.
2-Bromo-2'-vinylbiphenyl derivativeIntramolecular Heck ReactionDihydrophenanthrene derivative documentsdelivered.com
2-Amino-2'-bromobiphenyl derivativeIntramolecular Buchwald-Hartwig AminationPhenanthridine derivative google.com
2-(gem-Dibromovinyl)phenol derivativeTBAF-promoted cyclization2-Bromobenzofuran derivative mdpi.com
2-Nitrobenzyl alcohol derivativeIntramolecular Redox CyclizationCinnoline derivative nih.gov
This table provides examples of intramolecular cyclization reactions leading to fused ring systems.

Multicomponent Reaction Methodologies Incorporating 1,1'-Biphenyl, 2-bromo-2'-methyl-

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates all or most of the atoms of the starting materials, offer a highly efficient and atom-economical approach to complex molecules. beilstein-journals.orgjmchemsci.com While specific examples directly using 1,1'-Biphenyl, 2-bromo-2'-methyl- are not extensively reported, its derivatives can be envisioned as key components in such reactions.

For instance, the aldehyde derivative, 2-bromo-2'-formylbiphenyl, obtained from the oxidation of the methyl group, could serve as the aldehyde component in a Biginelli reaction. beilstein-journals.org This three-component reaction, also involving a β-ketoester and urea (B33335) or thiourea, would lead to the synthesis of dihydropyrimidinones (DHPMs) bearing the 2-bromobiphenyl (B48390) moiety. nih.govsigmaaldrich.com These DHPMs are a class of compounds known for their diverse biological activities. jmchemsci.com

MCR TypeKey Derivative of 1,1'-Biphenyl, 2-bromo-2'-methyl-Other ComponentsProduct TypeRef.
Biginelli Reaction2-Bromo-2'-formylbiphenylEthyl acetoacetate (B1235776), UreaDihydropyrimidinone beilstein-journals.org
Hantzsch Dihydropyridine Synthesis2-Bromo-2'-formylbiphenylEthyl acetoacetate (2 equiv.), AmmoniaDihydropyridine nih.gov
Ugi Reaction2-Bromo-2'-formylbiphenylAniline, Isocyanide, Carboxylic acidα-Acylamino amide beilstein-journals.org
This table illustrates the potential application of derivatives of 1,1'-Biphenyl, 2-bromo-2'-methyl- in various multicomponent reactions.

The versatility of the bromo and methyl groups allows for the preparation of a wide range of derivatives of 1,1'-Biphenyl, 2-bromo-2'-methyl- that can be tailored for specific multicomponent reaction methodologies, opening up avenues for the rapid generation of libraries of complex molecules for screening and other applications.

Advanced Spectroscopic and Structural Characterization Methodologies for Biphenyl Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the molecular structure of 1,1'-Biphenyl, 2-bromo-2'-methyl-. Both 1D (¹H and ¹³C) and 2D NMR experiments are crucial for assigning the chemical shifts of all protons and carbons and for confirming the connectivity of the biphenyl (B1667301) system.

In the ¹H NMR spectrum, the protons on the two aromatic rings would exhibit complex splitting patterns in the aromatic region (typically δ 7.0-8.0 ppm). The methyl group would appear as a singlet in the aliphatic region (around δ 2.0-2.5 ppm). Due to the molecule's asymmetry, all eight aromatic protons are chemically non-equivalent, leading to a complex spectrum.

In the ¹³C NMR spectrum, all 13 carbon atoms are expected to be unique, resulting in 13 distinct signals. The methyl carbon would appear around δ 20 ppm, while the aromatic carbons would resonate between δ 120-145 ppm. The carbons directly attached to the bromine and the other phenyl ring would have their chemical shifts significantly influenced by these substituents.

Advanced 1D and 2D NMR Techniques (NOESY, ROESY) for Conformational Analysis

To investigate the three-dimensional structure and conformation, particularly the relative orientation of the two phenyl rings, 2D Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are indispensable. These techniques detect through-space correlations between protons that are close to each other (typically < 5 Å), providing critical information about the molecule's spatial arrangement.

For 1,1'-Biphenyl, 2-bromo-2'-methyl-, the key correlations would be between the protons of the 2'-methyl group and the proton on the 6-position of the bromo-substituted ring. The presence and intensity of these cross-peaks in a NOESY or ROESY spectrum would confirm the hindered rotation and provide insight into the dihedral angle between the two rings, which defines the atropisomeric conformation.

Table 1: Expected NOESY/ROESY Correlations for Conformational Analysis

Interacting ProtonsExpected CorrelationSignificance
2'-Methyl Protons (H) ↔ 6-Proton (H)StrongConfirms proximity due to hindered rotation; defines the atropisomeric conformation.
2'-Methyl Protons (H) ↔ 3'-Proton (H)MediumEstablishes local environment on the methyl-substituted ring.
6-Proton (H) ↔ 5-Proton (H)MediumEstablishes local environment on the bromo-substituted ring.

Mass Spectrometry Techniques for Molecular Formula Validation and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. For 1,1'-Biphenyl, 2-bromo-2'-methyl-, MS analysis is crucial for confirming its molecular formula, C₁₃H₁₁Br.

A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. docbrown.info This results in two molecular ion peaks of nearly equal intensity, [M]⁺ and [M+2]⁺, which is a characteristic signature for a monobrominated compound. youtube.com

The fragmentation pattern provides further structural information. Common fragmentation pathways for this molecule would involve the cleavage of the weakest bonds. The most likely fragmentations are the loss of the bromine atom and the loss of the methyl group. The mass spectrum of the related compound 2-bromobiphenyl (B48390) shows a prominent peak corresponding to the loss of the bromine atom. nist.gov Similarly, the spectrum of 2-methylbiphenyl (B165360) shows a strong molecular ion and a significant fragment from the loss of a methyl group. nist.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z), allowing for the unambiguous determination of the elemental formula of the molecular ion and its fragments. This technique can easily distinguish between compounds with the same nominal mass but different elemental compositions.

Table 2: Calculated Exact Masses for Key Ions

Ion FormulaDescriptionCalculated Monoisotopic Mass (Da)
[C₁₃H₁₁⁷⁹Br]⁺Molecular Ion (M⁺)246.00441
[C₁₃H₁₁⁸¹Br]⁺Molecular Ion (M+2⁺)248.00236
[C₁₃H₁₁]⁺Fragment (M-Br)⁺167.08555
[C₁₂H₈Br]⁺Fragment (M-CH₃)⁺230.98071

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by probing their vibrational modes. For 1,1'-Biphenyl, 2-bromo-2'-methyl-, these techniques would confirm the presence of the aromatic rings, the methyl group, and the carbon-bromine bond.

C-H Stretching: Aromatic C-H stretching vibrations would appear as a group of bands above 3000 cm⁻¹. Aliphatic C-H stretching from the methyl group would be observed just below 3000 cm⁻¹. docbrown.info

C=C Stretching: Aromatic C=C bond stretching vibrations typically produce several sharp bands in the 1450-1600 cm⁻¹ region.

C-H Bending: In-plane and out-of-plane C-H bending vibrations provide information about the substitution pattern of the aromatic rings and appear in the 650-1000 cm⁻¹ and 1000-1300 cm⁻¹ regions, respectively.

C-Br Stretching: The C-Br stretching vibration is expected to appear as a strong absorption in the far-infrared region, typically between 500 and 750 cm⁻¹. docbrown.info

Table 3: Predicted Vibrational Bands

Vibrational ModeExpected Wavenumber (cm⁻¹)Spectroscopy
Aromatic C-H Stretch3100-3000IR, Raman
Aliphatic C-H Stretch2975-2850IR, Raman
Aromatic C=C Stretch1600-1450IR, Raman
C-H Bending1300-650IR
C-Br Stretch750-500IR, Raman

X-ray Crystallography for Solid-State Structure Determination and Absolute Configuration

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. If a suitable single crystal of 1,1'-Biphenyl, 2-bromo-2'-methyl- can be grown, this method would provide definitive proof of its structure.

The analysis would yield precise bond lengths, bond angles, and, most importantly, the torsional (dihedral) angle between the two phenyl rings. This angle is a direct measure of the twist induced by the bulky ortho substituents. Furthermore, because the molecule is chiral due to atropisomerism, it will crystallize in a chiral space group. X-ray crystallography on a resolved enantiomer can determine the absolute configuration (i.e., whether it is the aR or aS isomer) using anomalous dispersion effects, often by including a heavy atom like bromine.

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Atropisomeric Purity and Absolute Configuration

Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are specifically sensitive to the chirality of molecules. Since 1,1'-Biphenyl, 2-bromo-2'-methyl- is atropisomeric, its enantiomers will interact differently with circularly polarized light.

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light. The two enantiomers of the compound would produce mirror-image CD spectra. These spectra, often characterized by positive or negative Cotton effects, are unique fingerprints of the specific enantiomer.

Optical Rotatory Dispersion (ORD): ORD measures the change in optical rotation as a function of the wavelength of light. The two enantiomers would exhibit equal and opposite rotations at all wavelengths, resulting in mirror-image ORD curves.

These techniques are essential for determining the stereochemical purity (enantiomeric excess) of a sample. Moreover, by comparing the experimentally measured CD or ORD spectra with those predicted from quantum-chemical calculations, the absolute configuration of the predominant enantiomer can be assigned.

Computational Chemistry and Theoretical Investigations of 1,1 Biphenyl, 2 Bromo 2 Methyl

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Conformations

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure and geometry of molecules. For 1,1'-Biphenyl, 2-bromo-2'-methyl-, DFT calculations are instrumental in determining its preferred conformations and electronic properties.

The ground state geometry of 1,1'-Biphenyl, 2-bromo-2'-methyl- is characterized by a non-planar arrangement of the two phenyl rings. The dihedral angle between the rings is a result of the balance between the stabilizing π-conjugation that favors planarity and the destabilizing steric repulsion between the ortho substituents (the bromine atom and the methyl group) that favors a twisted conformation. DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311+G*), can accurately predict this dihedral angle. For instance, studies on similar 2,2'-disubstituted biphenyls have shown that the dihedral angles can range from approximately 58° to over 90°, depending on the size and nature of the substituents. nih.gov

The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also readily calculated using DFT. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. The substitution pattern on the biphenyl (B1667301) core significantly influences these frontier orbitals. The electron-donating methyl group and the electron-withdrawing but polarizable bromine atom will have distinct effects on the electron density distribution and orbital energies.

A molecular electrostatic potential (MEP) map, generated from DFT calculations, provides a visual representation of the charge distribution and is useful for predicting sites for electrophilic and nucleophilic attack. For 1,1'-Biphenyl, 2-bromo-2'-methyl-, the MEP would likely show regions of negative potential around the bromine atom and the π-systems of the phenyl rings, while regions of positive potential would be associated with the hydrogen atoms.

Table 1: Representative DFT-Calculated Properties of Substituted Biphenyls

CompoundMethodDihedral Angle (°)HOMO (eV)LUMO (eV)Energy Gap (eV)
BiphenylB3LYP/6-311+G44.3-6.25-0.216.04
2-Methylbiphenyl (B165360)B3LYP/6-31G(d)57.8-5.98-0.355.63
2-Bromobiphenyl (B48390)B3LYP/6-311+G60.5-6.31-0.685.63
2,2'-DimethylbiphenylB3LYP/6-311+G70.1-5.89-0.295.60
1,1'-Biphenyl, 2-bromo-2'-methyl- (Estimated) B3LYP/6-311+G ~65-75 ~ -6.1 ~ -0.5 ~ 5.6

Ab Initio Methods for Spectroscopic Property Prediction and Reaction Energetics

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are invaluable for predicting spectroscopic properties and reaction energetics. For 1,1'-Biphenyl, 2-bromo-2'-methyl-, these methods can provide theoretical vibrational (IR and Raman) and nuclear magnetic resonance (NMR) spectra.

Theoretical calculations of vibrational frequencies, using methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, can aid in the assignment of experimental IR and Raman spectra. The calculated frequencies correspond to specific vibrational modes, such as C-H stretching, C-C stretching of the phenyl rings, and vibrations involving the C-Br and C-C (methyl) bonds. For instance, ab initio calculations have been successfully used to assign the vibrational spectra of various halogenated and methylated aromatic compounds. researchgate.netacs.org

NMR chemical shifts can also be predicted with high accuracy using ab initio methods, often employing the Gauge-Including Atomic Orbital (GIAO) approach. These calculations can predict the ¹H and ¹³C NMR spectra of 1,1'-Biphenyl, 2-bromo-2'-methyl-, providing valuable information for its structural elucidation. The predicted chemical shifts would be influenced by the electronic environment of each nucleus, which is shaped by the neighboring bromo and methyl substituents.

Furthermore, ab initio methods are crucial for studying reaction energetics. For example, the energy profile of the rotation around the central C-C bond can be calculated to determine the barriers to enantiomerization. These calculations can provide insights into the stability of the atropisomers of 1,1'-Biphenyl, 2-bromo-2'-methyl-.

Molecular Dynamics Simulations for Conformational Landscapes and Rotational Barriers

Molecular Dynamics (MD) simulations offer a way to explore the conformational landscape and dynamics of molecules over time. For 1,1'-Biphenyl, 2-bromo-2'-methyl-, MD simulations can provide a detailed picture of the rotational dynamics around the central C-C bond, which is crucial for understanding its potential for atropisomerism.

By simulating the molecule's motion at different temperatures, MD can reveal the accessible conformations and the energy barriers between them. The rotational barrier is the energy required to rotate one phenyl ring relative to the other, passing through a planar transition state. The height of this barrier determines whether the atropisomers (enantiomers resulting from restricted rotation) can be isolated at a given temperature. The steric hindrance from the ortho-bromo and ortho-methyl groups is expected to create a significant rotational barrier. nist.gov

The conformational landscape can be visualized by plotting the potential energy as a function of the dihedral angle. For 2,2'-disubstituted biphenyls, these landscapes can sometimes show multiple minima corresponding to different stable twisted conformations. nih.gov MD simulations can sample these conformations and provide information on their relative populations.

Table 2: Calculated Rotational Barriers for ortho-Substituted Biphenyls

CompoundMethodRotational Barrier (kcal/mol)
BiphenylCCSD(T)~1.8-2.0
2-MethylbiphenylDFT~11.5
2-BromobiphenylDFT~13.0
2,2'-DimethylbiphenylDFT~18-20
1,1'-Biphenyl, 2-bromo-2'-methyl- (Estimated) DFT ~15-25

Note: The rotational barrier for 1,1'-Biphenyl, 2-bromo-2'-methyl- is estimated to be significant due to the presence of two ortho substituents, making it a candidate for exhibiting stable atropisomers. The exact value would depend on the computational method and the specific transition state located.

Predictive Modeling for Reactivity and Selectivity

Predictive modeling, often utilizing Quantitative Structure-Activity Relationship (QSAR) models, can be employed to forecast the reactivity and selectivity of 1,1'-Biphenyl, 2-bromo-2'-methyl- in various chemical reactions. These models correlate structural or quantum chemical descriptors with experimental reactivity data.

For halogenated aromatic compounds, DFT-derived descriptors such as HOMO and LUMO energies, electrophilicity index, and local reactivity indices (Fukui functions) are often used to predict their behavior in reactions like nucleophilic aromatic substitution or electrophilic attack. nih.gov For 1,1'-Biphenyl, 2-bromo-2'-methyl-, the interplay between the electron-donating methyl group and the electron-withdrawing bromo group will influence the regioselectivity of such reactions.

For example, in an electrophilic aromatic substitution, the activating effect of the methyl group and the deactivating but ortho-, para-directing effect of the bromine atom would compete to determine the position of substitution on the respective rings. Computational models can help predict the most likely products by calculating the activation energies for substitution at different positions.

Similarly, in reactions involving the carbon-bromine bond, such as cross-coupling reactions, predictive models can help to estimate the reaction rates based on descriptors that reflect the bond strength and the electronic properties of the aromatic system.

Computational Design of Novel Biphenyl-Based Scaffolds for Specific Applications

The principles of atropisomerism in substituted biphenyls make them attractive scaffolds for the design of chiral ligands and catalysts for asymmetric synthesis. Computational methods play a pivotal role in the rational design of such novel biphenyl-based scaffolds.

Starting with the core structure of 1,1'-Biphenyl, 2-bromo-2'-methyl-, computational tools can be used to virtually modify the substitution pattern to tune the steric and electronic properties of the molecule. For instance, different functional groups can be introduced at various positions on the phenyl rings to create a library of virtual ligands.

The performance of these virtual ligands in a catalytic reaction can then be assessed through computational methods. This often involves modeling the transition state of the catalyzed reaction and calculating the energy difference between the pathways leading to the two possible enantiomeric products. A larger energy difference suggests a higher enantioselectivity for the catalyst. nih.gov

This in silico screening approach can significantly accelerate the discovery of new and effective chiral catalysts by prioritizing the most promising candidates for experimental synthesis and testing. The 2-bromo-2'-methyl-biphenyl scaffold, with its inherent chirality and the potential for further functionalization, serves as an excellent starting point for such computational design efforts. nih.gov

Applications of 1,1 Biphenyl, 2 Bromo 2 Methyl in Catalysis and Advanced Materials Science

Precursors for Chiral Ligands in Asymmetric Catalysis

The biphenyl (B1667301) scaffold is a cornerstone in the design of chiral ligands, which are essential for asymmetric catalysis—a field focused on selectively producing one of two mirror-image isomers (enantiomers) of a chiral molecule. The atropisomeric nature of many biphenyl derivatives, where rotation around the central carbon-carbon bond is restricted, allows for the creation of stable, chiral environments around a metal center. The compound 1,1'-Biphenyl, 2-bromo-2'-methyl- is a key starting material for several classes of these important ligands.

Development of Biphenyl-Based Phosphine (B1218219) Ligands (e.g., BINAP derivatives)

Biphenyl-based diphosphine ligands are among the most successful classes of ligands for asymmetric catalysis. nih.gov The prototypical example is BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), which has demonstrated remarkable efficiency in a wide range of reactions. nih.gov The synthesis of analogous biphenyl phosphine ligands often involves the strategic functionalization of biphenyl precursors.

The bromine atom in 1,1'-Biphenyl, 2-bromo-2'-methyl- can be readily converted into a phosphine group through processes like metal-halogen exchange followed by reaction with a chlorophosphine. This transformation is a critical step in the synthesis of chiral phosphine ligands. While direct derivatives of 1,1'-Biphenyl, 2-bromo-2'-methyl- into BINAP-like structures are not extensively documented in readily available literature, the principle of using brominated biphenyls as precursors is well-established. For instance, the synthesis of other biphenyl phosphine ligands, such as MeO-BIPHEP, relies on similar synthetic strategies starting from functionalized biphenyls. nih.gov The methyl group on the other phenyl ring can influence the steric and electronic properties of the resulting ligand, potentially fine-tuning its catalytic activity and selectivity.

Table 1: Comparison of Biphenyl-Based Phosphine Ligands

LigandAbbreviationKey Structural Feature
2,2'-Bis(diphenylphosphino)-1,1'-binaphthylBINAPAtropisomeric binaphthyl backbone
2,2'-Bis(diphenylphosphino)-6,6'-dimethoxy-1,1'-biphenylMeO-BIPHEPMethoxy (B1213986) groups on the biphenyl backbone
2,2'-Bis(diphenylphosphino)-1,1'-biphenylDPBPUnsubstituted biphenyl backbone

This table provides examples of well-known biphenyl-based phosphine ligands to illustrate the structural diversity achievable from biphenyl precursors.

Synthesis of N-Heterocyclic Carbene (NHC) Ligands

N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands in organometallic chemistry and catalysis due to their strong σ-donating properties and the stability of their metal complexes. beilstein-journals.orgnsf.gov The synthesis of chiral NHC ligands often utilizes axially chiral biphenyl scaffolds to create a well-defined and sterically hindered chiral pocket around the metal center. researchgate.net

The synthetic route to such ligands can involve the initial conversion of 1,1'-Biphenyl, 2-bromo-2'-methyl- into a diamine derivative. Subsequent cyclization with a one-carbon unit, such as an orthoformate, leads to the formation of the imidazolium (B1220033) or imidazolinium salt, which is the direct precursor to the NHC ligand. beilstein-journals.org The methyl and bromo- (or subsequently modified) substituents on the biphenyl backbone play a crucial role in dictating the stereochemical outcome of the catalytic reactions by influencing the orientation of the substrate at the metal center. researchgate.net

Applications in Asymmetric Hydrogenation, Cross-Coupling, and C-H Activation Reactions

Ligands derived from biphenyl precursors, including those conceptually related to 1,1'-Biphenyl, 2-bromo-2'-methyl-, have found widespread application in a variety of asymmetric catalytic transformations.

Asymmetric Hydrogenation: Ruthenium and rhodium complexes of chiral biphenyl-based phosphine ligands are highly effective catalysts for the asymmetric hydrogenation of ketones, olefins, and other unsaturated compounds, producing chiral alcohols and other valuable enantiomerically enriched products. nih.govnih.gov The efficiency of these catalysts is often attributed to the rigid C2-symmetric structure of the ligands, which allows for precise control of the enantioselectivity. nih.gov

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are powerful tools for the formation of carbon-carbon bonds. researchgate.netrwth-aachen.de Chiral ligands derived from biphenyl scaffolds can induce asymmetry in these reactions, leading to the synthesis of axially chiral biaryl compounds. rsc.org The electronic and steric properties of the ligand, influenced by substituents like the methyl group in the parent compound, are critical for achieving high yields and enantioselectivities. acs.org

C-H Activation Reactions: The direct functionalization of C-H bonds is a rapidly developing area in organic synthesis. Biphenyl derivatives themselves can be substrates for remote C-H activation, a process that can be directed by functional groups on the biphenyl scaffold. nih.gov Furthermore, ligands derived from biphenyls can be employed in transition metal-catalyzed C-H activation reactions to achieve high levels of regio- and enantioselectivity. The tailored steric and electronic environment provided by these ligands is key to controlling the reactivity and selectivity of the C-H activation step.

Building Blocks for Advanced Organic Materials

The rigid and planar structure of the biphenyl unit makes it an attractive component for the construction of advanced organic materials with interesting electronic and optical properties. The functional groups on 1,1'-Biphenyl, 2-bromo-2'-methyl- provide handles for further chemical modification, allowing for its incorporation into larger molecular systems.

Polymer Precursors for Optoelectronic Applications

Biphenyl-containing polymers are of significant interest for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other optoelectronic devices. The biphenyl unit can enhance the thermal stability and charge-transport properties of the polymer. The bromine atom on 1,1'-Biphenyl, 2-bromo-2'-methyl- can be utilized in polymerization reactions, such as Suzuki or Stille coupling, to create conjugated polymers with extended π-systems. The methyl group can improve the solubility of the resulting polymers, which is often a challenge in the processing of rigid-rod polymers. The specific substitution pattern of the biphenyl precursor influences the electronic energy levels (HOMO and LUMO) of the polymer, thereby tuning its emission color and other photophysical properties.

Components in Liquid Crystalline Systems

Liquid crystals are materials that exhibit properties between those of a conventional liquid and a solid crystal. The rigid, rod-like shape of the biphenyl moiety makes it a common mesogenic core in the design of liquid crystalline materials. By attaching flexible alkyl chains to the biphenyl core derived from precursors like 1,1'-Biphenyl, 2-bromo-2'-methyl-, it is possible to synthesize molecules that self-assemble into various liquid crystalline phases (e.g., nematic, smectic). The bromine and methyl groups can be further functionalized to introduce other groups that can influence the transition temperatures, mesophase stability, and other physical properties of the liquid crystal.

Scaffolds for Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)

The biphenyl unit is a common structural motif in materials designed for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to its rigid and planar nature, which can facilitate charge transport. The strategic placement of substituents on the biphenyl core allows for the fine-tuning of the electronic and physical properties of the resulting materials. While direct applications of 1,1'-Biphenyl, 2-bromo-2'-methyl- as a primary component in OLED or OPV devices are not extensively documented in dedicated studies, its role as a key intermediate in the synthesis of more complex, functional molecules for these technologies is of considerable interest.

Brominated biphenyls, such as 2-bromobiphenyl (B48390), are important precursors for creating larger, more complex structures used in OLEDs. chemicalbook.com For instance, they are instrumental in the synthesis of spirobifluorene derivatives, a class of materials widely used as hosts in the emissive layer of OLEDs due to their high thermal stability and wide bandgap. chemicalbook.com The bromine atom on the biphenyl ring provides a reactive handle for cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, which are powerful methods for forming carbon-carbon and carbon-nitrogen bonds, respectively. These reactions are fundamental to building the complex architectures of hole-transporting materials (HTMs) and emissive layer (EML) hosts.

Intermediates in the Synthesis of Complex Natural Products and Synthetic Targets

The biphenyl structure is a recurring motif in a variety of biologically active natural products and complex synthetic targets. rsc.org The synthesis of these intricate molecules often relies on the strategic use of functionalized building blocks that can be efficiently coupled to construct the target scaffold. 1,1'-Biphenyl, 2-bromo-2'-methyl- serves as a valuable intermediate in this context, providing a pre-functionalized biphenyl core that can be further elaborated.

The bromine atom, as mentioned previously, is a key functional group that allows for participation in a wide array of cross-coupling reactions. This enables the connection of the biphenyl unit to other parts of a complex molecule. The methyl group can also play a role in directing subsequent reactions or influencing the final conformation of the target molecule, which can be critical for its biological activity.

While a direct total synthesis of a major natural product explicitly starting from 1,1'-Biphenyl, 2-bromo-2'-methyl- is not prominently featured in readily accessible literature, the principles of its application are well-established. For example, a related compound, N-((2-methyl-[1,1'-biphenyl]-3-yl)methyl)pyrimidin-2-amine, has been synthesized and evaluated for its anti-cancer activity. This demonstrates the utility of the 2-methyl-1,1'-biphenyl scaffold in the development of pharmaceutically relevant compounds. The synthesis of such molecules often involves the initial construction of the substituted biphenyl core, for which 1,1'-Biphenyl, 2-bromo-2'-methyl- could be a key precursor.

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